molecular formula C28H33NO5S2 B11091855 2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11091855
M. Wt: 527.7 g/mol
InChI Key: YYKIFUNNIZUUGN-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as ethylsulfanyl, ethoxy, methoxy, and thiophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-ethoxy-3-methoxyphenyl derivatives and thiophen-2-yl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the hexahydroquinoline core

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohols.

    Substitution: The ethylsulfanyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 3-Methoxyphenethylamine
  • 2-(Dimethylamino)ethoxy ethanol

Uniqueness

Compared to similar compounds, 2-(Ethylsulfanyl)ethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a more complex structure with multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H33NO5S2

Molecular Weight

527.7 g/mol

IUPAC Name

2-ethylsulfanylethyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H33NO5S2/c1-5-33-22-10-9-18(16-23(22)32-4)19-14-20-26(21(30)15-19)27(24-8-7-12-36-24)25(17(3)29-20)28(31)34-11-13-35-6-2/h7-10,12,16,19,27,29H,5-6,11,13-15H2,1-4H3

InChI Key

YYKIFUNNIZUUGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(C(=C(N3)C)C(=O)OCCSCC)C4=CC=CS4)C(=O)C2)OC

Origin of Product

United States

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